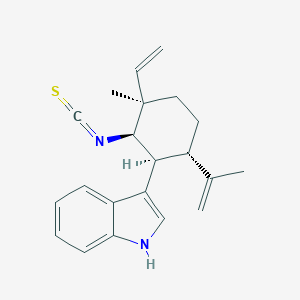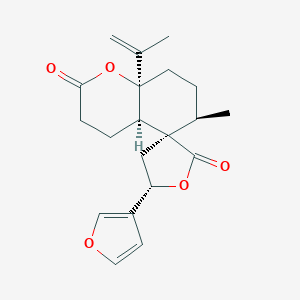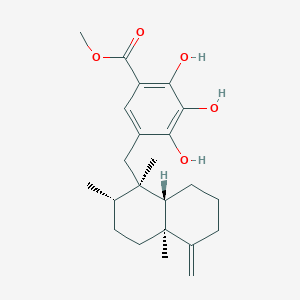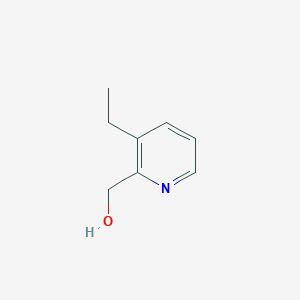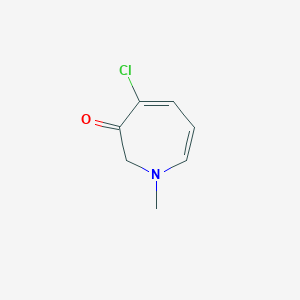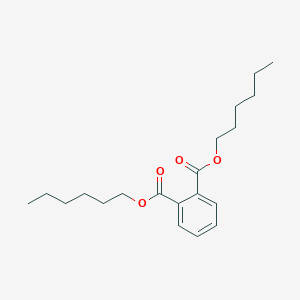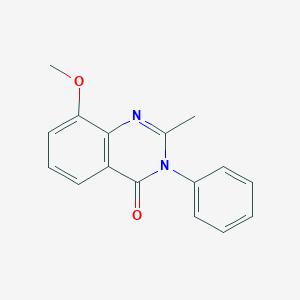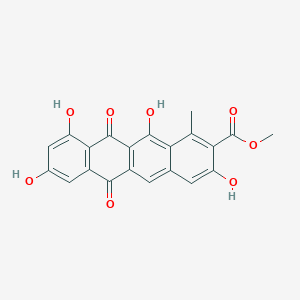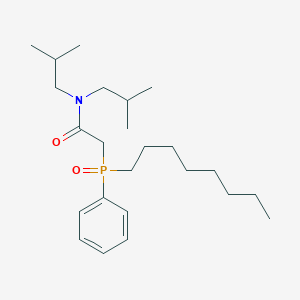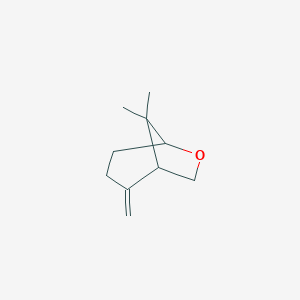
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde (ETP) is a chemical compound that belongs to the pyrrole family. It is a yellow liquid with a strong odor and is widely used in the fragrance industry due to its pleasant smell. ETP has also been studied for its potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is not fully understood. However, it is believed that 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory activities, 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been found to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has also been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in lab experiments is its relatively low cost and easy availability. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is its strong odor, which can be unpleasant and may require special handling procedures.
Zukünftige Richtungen
There are several future directions for the study of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde. One area of interest is the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde as a natural preservative in the food industry. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have antibacterial activity against foodborne pathogens, and its use as a preservative could help reduce the need for synthetic preservatives. Another area of interest is the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have neuroprotective effects, and further studies could investigate its potential as a therapeutic agent for these diseases. Finally, further studies could investigate the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde as a natural antioxidant in the cosmetic industry. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have antioxidant activity, and its use in cosmetics could help reduce the need for synthetic antioxidants.
Conclusion:
In conclusion, 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is a chemical compound with potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized through a multistep process starting from 2,4,5-trimethylpyrrole. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has a variety of biochemical and physiological effects, including its neuroprotective effects and its potential use as a natural preservative and antioxidant. Further studies are needed to fully understand the potential of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in various fields.
Synthesemethoden
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized through a multistep process starting from 2,4,5-trimethylpyrrole. The first step involves the alkylation of 2,4,5-trimethylpyrrole with ethyl bromide to form 3-ethyl-2,4,5-trimethylpyrrole. This intermediate is then oxidized with potassium permanganate to produce 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been studied for its potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties. In a study conducted by Lee et al., 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde was found to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde was also found to have anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Eigenschaften
CAS-Nummer |
105256-98-2 |
|---|---|
Produktname |
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
4-ethyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h6H,5H2,1-4H3 |
InChI-Schlüssel |
MSDPXGKORKYFFW-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=C1C)C=O)C)C |
Kanonische SMILES |
CCC1=C(N(C(=C1C)C=O)C)C |
Synonyme |
1H-Pyrrole-2-carboxaldehyde,4-ethyl-1,3,5-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



